
2-(dimethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester is a chemical compound with the molecular formula C19H24N2O3 and a molecular weight of 328.41 g/mol . This compound is known for its unique structure, which includes an ethoxy group attached to a phenyl ring, a phenylcarbamic acid moiety, and a dimethylaminoethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester typically involves the reaction of o-ethoxyphenyl isocyanate with 2-(dimethylamino)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or other nucleophiles.
Wissenschaftliche Forschungsanwendungen
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester can be compared with other similar compounds, such as:
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester: This compound has a similar structure but with diethylamino instead of dimethylamino, which may affect its reactivity and biological activity.
(o-Methoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester: The methoxy group can influence the compound’s chemical properties and interactions.
(o-Ethoxyphenyl)phenylcarbamic acid 2-(methylamino)ethyl ester: The presence of a methylamino group instead of dimethylamino can lead to different chemical and biological behaviors.
Eigenschaften
CAS-Nummer |
109806-63-5 |
---|---|
Molekularformel |
C19H24N2O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C19H24N2O3/c1-4-23-18-13-9-8-12-17(18)21(16-10-6-5-7-11-16)19(22)24-15-14-20(2)3/h5-13H,4,14-15H2,1-3H3 |
InChI-Schlüssel |
NGRZJQNQWPKZJE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N(C2=CC=CC=C2)C(=O)OCCN(C)C |
Kanonische SMILES |
CCOC1=CC=CC=C1N(C2=CC=CC=C2)C(=O)OCCN(C)C |
Key on ui other cas no. |
109806-63-5 |
Synonyme |
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.